molecular formula C12H22N2O2 B3111841 (4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate CAS No. 186201-89-8

(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B3111841
CAS No.: 186201-89-8
M. Wt: 226.32 g/mol
InChI Key: LGEWGFOMLJQHLL-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 It is a derivative of pyrrolopyridine, a bicyclic structure that combines pyrrole and pyridine rings

Mechanism of Action

Target of Action

It’s known that this compound is a critical intermediate in the synthesis ofMoxifloxacin , a broad-spectrum antibiotic that targets DNA gyrase and topoisomerase IV, essential enzymes involved in bacterial DNA replication, transcription, repair, and recombination.

Mode of Action

Given its role as an intermediate in the synthesis of moxifloxacin , it can be inferred that it contributes to the overall antibacterial activity of the final product. Moxifloxacin inhibits bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and ultimately leading to bacterial cell death.

Biochemical Pathways

The compound is involved in the synthesis pathway of Moxifloxacin . The synthesis involves several steps, including optical resolution by enzymatic hydrolysis and various conversions . The final product, Moxifloxacin, interferes with the bacterial DNA replication pathway by inhibiting DNA gyrase and topoisomerase IV.

Pharmacokinetics

As an intermediate in the synthesis of moxifloxacin , its properties would contribute to the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final product. Moxifloxacin is known for its good oral bioavailability and wide distribution in body tissues.

Result of Action

As an intermediate in the synthesis of Moxifloxacin , the compound contributes to the antibacterial activity of the final product. Moxifloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition results in the inability of the bacteria to replicate, leading to bacterial cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrolidine derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated forms.

Scientific Research Applications

Chemistry

In chemistry, (4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for bioactive molecules.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    rel-1,1-Dimethylethyl (4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate: This compound shares a similar core structure but differs in the substituents attached to the pyrrolopyridine ring.

    tert-Butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate: This stereoisomer has the same molecular formula but different spatial arrangement of atoms.

Uniqueness

(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl (4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEWGFOMLJQHLL-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181141-40-2, 186201-89-8
Record name (4AS,7AS)-TERT-BUTYL OCTAHYDRO-1H-PYRROLO[3,4-B]PYRIDINE-1-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ert-butyl (4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Reactant of Route 3
(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Reactant of Route 5
(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.